Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate
Overview
Description
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position of the benzothiazole ring and an ethyl acetate group attached to the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromobenzothiazole, which can be obtained by bromination of benzothiazole.
Formation of Ethyl Acetate Derivative: The 5-bromobenzothiazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.
Ester Hydrolysis: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the benzothiazole ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate can be compared with other benzothiazole derivatives such as:
Ethyl 2-(benzo[D]thiazol-2-YL)acetate: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-Chlorobenzo[D]thiazole: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
2-Aminobenzothiazole: The presence of an amino group instead of an ethyl acetate group significantly alters its chemical behavior and applications.
This compound stands out due to the presence of both the bromine atom and the ethyl acetate group, which confer unique reactivity and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-bromo-1,3-benzothiazol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCZHESOFLZYKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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